1-Benzyl-1-methylbiguanide Hydrochloride

描述

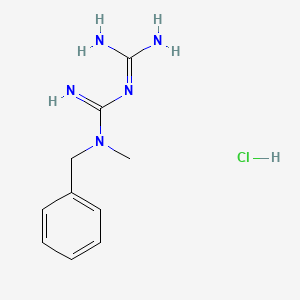

1-Benzyl-1-methylbiguanide Hydrochloride is a chemical compound with the molecular formula C10H16ClN5 and a molecular weight of 241.72 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

准备方法

The synthesis of 1-Benzyl-1-methylbiguanide Hydrochloride typically involves the reaction of benzylamine with methylbiguanide under specific conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

化学反应分析

1-Benzyl-1-methylbiguanide Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Synthesis and Chemical Properties

1-Benzyl-1-methylbiguanide hydrochloride is synthesized through biamidine-transfer reactions, which efficiently convert amines into biguanides. Recent studies have optimized the synthesis conditions, revealing that the concentration, temperature, and choice of solvent play crucial roles in yield enhancement. For instance, yields of up to 96% were achieved under optimal conditions using pyridine as a solvent .

| Parameter | Condition | Yield |

|---|---|---|

| Concentration | 0.2 mol/L to 1.0 mol/L | 51% to 73% |

| Solvent | Water | 96% |

| Solvent | Pyridine | 69% |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown selectivity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. In comparative studies, compounds derived from biguanides demonstrated IC50 values indicating potent anticancer effects .

Antidiabetic Effects

This compound is also being explored for its potential in treating diabetes. It functions by enhancing insulin sensitivity and reducing blood glucose levels. Studies have shown that biguanides can improve metabolic profiles in diabetic models, making them valuable in diabetes management .

Case Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of various biguanide derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation at low concentrations, suggesting its potential as a lead compound for developing anticancer therapies.

Case Study 2: Metabolic Regulation in Diabetic Models

Another investigation focused on the antidiabetic properties of biguanides, including this compound. In rodent models of diabetes, administration of this compound resulted in a marked decrease in fasting blood glucose levels and improved insulin sensitivity, highlighting its therapeutic promise for managing type 2 diabetes.

作用机制

The mechanism of action of 1-Benzyl-1-methylbiguanide Hydrochloride involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with viral enzymes and proteins. The compound may also affect cellular pathways involved in viral entry and replication .

相似化合物的比较

1-Benzyl-1-methylbiguanide Hydrochloride can be compared with other biguanide compounds such as:

Metformin: Known for its use in diabetes treatment, metformin has a different mechanism of action and therapeutic application.

Phenformin: Another hypoglycemic agent, phenformin has similar structural features but different pharmacological properties.

The uniqueness of this compound lies in its specific antiviral and antiretroviral research applications, which are not commonly associated with other biguanide compounds .

生物活性

1-Benzyl-1-methylbiguanide Hydrochloride (BMH) is a chemical compound with the molecular formula C10H16ClN5 and a molecular weight of 241.72 g/mol. It is synthesized through the reaction of benzylamine with methylbiguanide under specific conditions, typically involving hydrochloric acid to form the hydrochloride salt. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of BMH generally includes controlled temperature and pH to ensure high purity and yield. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its application in organic synthesis and biological research .

BMH's mechanism of action is primarily studied in the context of its antiviral properties. Research suggests that it may inhibit viral replication by interfering with viral enzymes and proteins, as well as affecting cellular pathways involved in viral entry and replication . This makes it a candidate for further investigation in antiviral drug development.

Antiviral Properties

- Inhibition of Viral Replication : Studies indicate that BMH may inhibit the replication of certain viruses by targeting specific viral proteins. For instance, it has been shown to exhibit activity against HIV-1 in vitro, suggesting its potential as an antiretroviral agent .

- Mechanistic Insights : The compound's interaction with viral enzymes has been characterized, revealing that it may disrupt the function of reverse transcriptase, a critical enzyme for retroviral replication .

Comparative Analysis with Other Biguanides

BMH can be compared with other biguanides such as metformin and proguanil, which have distinct biological activities. While metformin is primarily used for diabetes management, BMH's unique structure allows it to be explored for antiviral applications .

| Compound Name | Biological Activity | Primary Use |

|---|---|---|

| 1-Benzyl-1-methylbiguanide | Antiviral | Research in infectious diseases |

| Metformin | Antihyperglycemic | Diabetes treatment |

| Proguanil | Antimalarial | Malaria prevention |

Case Studies

Several studies have investigated the biological activity of BMH:

- Study on Antiviral Efficacy : In a controlled laboratory setting, BMH was tested against various strains of HIV-1. Results indicated significant reductions in viral load at specific concentrations, supporting its potential use as an antiviral agent .

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and efficacy of BMH. It was observed that BMH could effectively reduce viral replication in infected mice without significant toxicity .

常见问题

Q. Basic: What validated analytical methods are recommended for assessing the purity and stability of 1-Benzyl-1-methylbiguanide Hydrochloride?

Answer:

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis, as evidenced by its use in characterizing structurally related biguanide derivatives (e.g., 98% purity reported via HPLC in ). For stability studies, accelerated degradation protocols under varying pH, temperature, and humidity are recommended. Coupling HPLC with mass spectrometry (LC-MS) can identify degradation products, as demonstrated in pharmaceutical impurity profiling ().

Key Parameters:

| Method | Conditions | Detection | Reference |

|---|---|---|---|

| HPLC | C18 column, 0.1% TFA in acetonitrile/water gradient | UV-Vis (230 nm) | |

| LC-MS | Electrospray ionization (ESI), positive ion mode | Full-scan MS/MS |

Q. Advanced: How can researchers resolve contradictions in reported toxicological data for this compound?

Answer:

Discrepancies often arise from variations in experimental models (e.g., cell lines vs. in vivo) or exposure durations. To address this:

Standardize Assay Conditions : Align with OECD guidelines for acute toxicity (e.g., LD50 determination in rodents) and cytotoxicity (e.g., MTT assays in HepG2 cells).

Cross-Validate Data : Compare results across multiple studies, noting solvent systems (e.g., DMSO vs. saline) and metabolite interference ( ).

Mechanistic Studies : Use transcriptomic profiling to identify pathways affected at subtoxic doses (e.g., oxidative stress markers like SOD/GPx).

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Adhere to the following:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles ( ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines ().

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation ( ).

Q. Advanced: What synthetic strategies optimize the yield of this compound while minimizing impurities?

Answer:

Key approaches include:

Stepwise Alkylation : React benzylamine with methylbiguanide in anhydrous DMF at 60°C, followed by HCl quenching to precipitate the hydrochloride salt (analogous to methods in ).

Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted benzylamine. Monitor by TLC (Rf = 0.4 in ethyl acetate/methanol 4:1).

Impurity Control : Use LC-MS to detect byproducts like N-benzylurea (m/z 165.1) and adjust reaction pH to 6.5–7.0 to suppress their formation ().

Q. Basic: How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C. Sample at 0, 2, 6, 12, and 24 hours.

Analytical Endpoints : Quantify degradation via HPLC and correlate with bioactivity loss (e.g., antimicrobial assays if applicable).

Data Interpretation : Use first-order kinetics to calculate half-life (t1/2). Stability in PBS >12 hours suggests suitability for in vivo studies ( ).

Q. Advanced: What methodologies are effective in elucidating the metabolic pathways of this compound?

Answer:

In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. Detect hydroxylated derivatives via UPLC-QTOF ().

Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace metabolic fate in mass spectrometry.

Computational Prediction : Apply tools like ADMET Predictor™ to forecast CYP450 interactions (e.g., CYP3A4/2D6), validated by in vitro inhibition assays ().

Q. Basic: What are the regulatory considerations for using this compound in preclinical research?

Answer:

- Documentation : Maintain batch-specific Certificates of Analysis (CoA) detailing purity, sterility, and endotoxin levels ().

- Compliance : Follow TSCA (USA) and REACH (EU) frameworks for laboratory use. For animal studies, obtain IACUC approval and reference OECD 423 guidelines for acute toxicity ().

Q. Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?

Answer:

- Lipophilicity Adjustment : Introduce halogen substituents (e.g., Cl at the benzyl para position) to improve membrane permeability (logP optimization via MarvinSketch).

- Prodrug Design : Synthesize ester derivatives (e.g., acetylated biguanide) to enhance oral bioavailability, followed by enzymatic hydrolysis in plasma ().

- PK/PD Modeling : Use NONMEM® to simulate dose-response relationships and guide synthetic priorities.

Q. Basic: What are the best practices for long-term storage to maintain compound integrity?

Answer:

- Packaging : Store in amber glass vials under argon to prevent oxidation.

- Temperature : -20°C for >6 months; avoid freeze-thaw cycles ().

- Quality Checks : Reassay purity via HPLC every 3 months and compare with initial CoA ( ).

Q. Advanced: How can researchers address batch-to-batch variability in pharmacological assays?

Answer:

Standardize Sourcing : Use a single supplier with ISO 17025-accredited synthesis protocols ( ).

Pre-Assay Normalization : Adjust concentrations based on quantitative NMR (qNMR) to account for minor purity differences.

Statistical Controls : Include reference standards (e.g., metformin hydrochloride) in each assay plate to calibrate inter-experimental variability ().

属性

IUPAC Name |

1-benzyl-3-(diaminomethylidene)-1-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5.ClH/c1-15(10(13)14-9(11)12)7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H5,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGYBCQULDGYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943647 | |

| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2123-07-1 | |

| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。